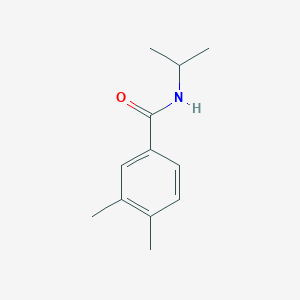
5-methyl-N-(3-pyridinylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-N-(3-pyridinylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide is a compound belonging to the class of sulfonamides, which are known for their various chemical and biological properties. The research in this domain focuses on synthesizing novel derivatives and analyzing their chemical structure, reactions, and properties.
Synthesis Analysis
The synthesis of sulfonamide derivatives involves reactions between amines and sulfonyl chlorides or sulfonic acids. For instance, novel sulfonamide isoxazolo[5,4-b]pyridines were synthesized using 3-aminoisoxazolo[5,4-b]pyridine and aryl sulfonic chlorides. These compounds were evaluated for antibacterial and antiproliferative activities, demonstrating the potential for diverse biological applications (Poręba et al., 2015).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is typically characterized using techniques such as IR and NMR spectroscopy. These methods allow for the determination of structural features critical for their biological activities. The structure-activity relationship studies, such as those conducted on cdk5 inhibitors, reveal how molecular modifications influence biological outcomes (Malmström et al., 2012).
Chemical Reactions and Properties
Sulfonamides can undergo various chemical reactions, including nucleophilic substitution and condensation, to produce a wide range of derivatives with distinct chemical properties. For example, the reaction of sulfonamides with (2-chloromethyl)benzimidazole led to new antimicrobial agents, demonstrating the versatility of sulfonamide chemistry (Abdel-Motaal et al., 2010).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility and stability, are crucial for their practical applications. For example, the synthesis of 1,3,4-thiadiazolo[3,2-a]pyrimidine- and triazine-sulfonamides revealed compounds with favorable solubility and stability profiles, suitable for use as ocular hypotensive agents (Katritzky et al., 1987).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Synthesis and Antimicrobial Activity : A study by El‐Emary, Al-muaikel, and Moustafa (2002) explored the synthesis of various heterocycles, including those based on sulfonamides, and their antimicrobial activities. This research contributes to understanding the synthesis processes and potential antimicrobial applications of compounds like 5-methyl-N-(3-pyridinylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide (El‐Emary, Al-muaikel, & Moustafa, 2002).
Biological Active Sulfonamide-based Compounds
- Recent Advances in Biological Active Sulfonamide-based Hybrids : Ghomashi et al. (2022) reviewed the recent advances in two-component sulfonamide hybrids, including those with pyrazole, pyrrole, and other active pharmaceutical scaffolds. These compounds, including sulfonamide derivatives, exhibit various pharmacological activities, highlighting the broad potential applications in medicinal chemistry (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Antitubercular and Antimicrobial Agents
- Antimicrobial and Antitubercular Activity of Sulfonamide Derivatives : Shingare et al. (2022) conducted research on benzene sulfonamide pyrazole oxadiazole derivatives, examining their antimicrobial and antitubercular activities. This study highlights the potential of sulfonamide derivatives in treating microbial and tubercular infections (Shingare et al., 2022).
Antibacterial Applications
- Synthesis and Antibacterial Evaluation of Novel Compounds : Azab, Youssef, and El‐Bordany (2013) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, evaluating their potential as antibacterial agents. This study is significant for understanding how modifications in sulfonamide structures can lead to effective antibacterial compounds (Azab, Youssef, & El‐Bordany, 2013).
Antiviral Activity
- Antiviral Activity of Thiadiazole Sulfonamides : Chen et al. (2010) synthesized thiadiazole sulfonamide derivatives and evaluated their antiviral activity, particularly against the tobacco mosaic virus. This suggests the potential use of similar sulfonamide compounds in antiviral applications (Chen et al., 2010).
Propiedades
IUPAC Name |
5-methyl-N-(pyridin-3-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S2/c1-9-4-5-11-12(17-20-16-11)13(9)21(18,19)15-8-10-3-2-6-14-7-10/h2-7,15H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTECBCHECJDJKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)S(=O)(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetyl}-2-piperazinone](/img/structure/B5521470.png)
![1-methyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole](/img/structure/B5521485.png)
![2-(benzylthio)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5521491.png)
![methyl 2-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5521510.png)

![4-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5521524.png)
![3'-(benzylideneamino)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5521529.png)
![2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5521543.png)
![6-hydroxy-5-isobutyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5521548.png)
![2-(2-methoxyethyl)-8-[3-(methylthio)benzyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5521559.png)
![2-[(4-methylpyridin-3-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5521562.png)
![3-(5-methyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5521569.png)